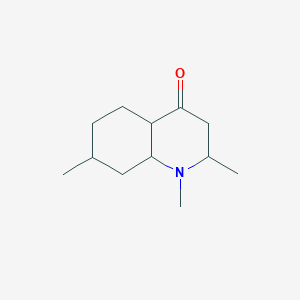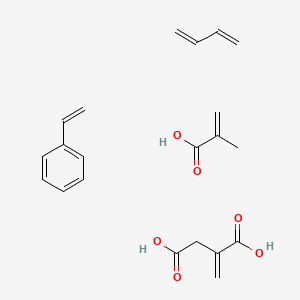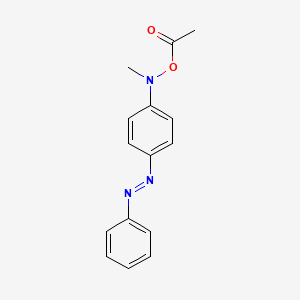
N-(Acetyloxy)-N-methyl-4-(phenylazo)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Acetyloxy)-N-methyl-4-(phenylazo)benzenamine is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N-methyl-4-(phenylazo)benzenamine typically involves a multi-step process:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid at temperatures between 25 to 60°C to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced using hot tin (Sn) and concentrated hydrochloric acid (HCl) under reflux conditions to form phenylamine.
Diazotization: Phenylamine is treated with nitrous acid (HNO₂) at temperatures below 10°C to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-methyl-4-aminophenol to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes that follow the same synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-(Acetyloxy)-N-methyl-4-(phenylazo)benzenamine undergoes several types of chemical reactions:
Reduction: Reduction reactions can break the azo bond (N=N), leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
科学的研究の応用
N-(Acetyloxy)-N-methyl-4-(phenylazo)benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用機序
The mechanism of action of N-(Acetyloxy)-N-methyl-4-(phenylazo)benzenamine involves its interaction with molecular targets through its azo bond (N=N) and aromatic rings. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can affect cellular pathways and processes, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-4-(phenylazo)benzenamine: Similar in structure but with different substituents on the nitrogen atom.
N-Phenyl-4-(phenylazo)benzenamine: Another azo compound with a different substitution pattern.
Uniqueness
N-(Acetyloxy)-N-methyl-4-(phenylazo)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its acetyloxy group enhances its solubility and reactivity, making it suitable for various applications .
特性
CAS番号 |
55936-77-1 |
|---|---|
分子式 |
C15H15N3O2 |
分子量 |
269.30 g/mol |
IUPAC名 |
(N-methyl-4-phenyldiazenylanilino) acetate |
InChI |
InChI=1S/C15H15N3O2/c1-12(19)20-18(2)15-10-8-14(9-11-15)17-16-13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChIキー |
GDURQQNIYCFHSV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)ON(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


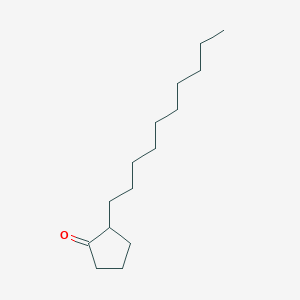
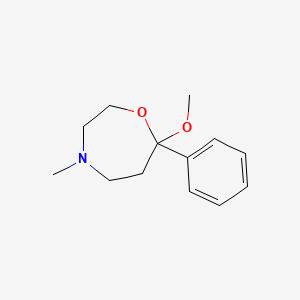
![Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630500.png)
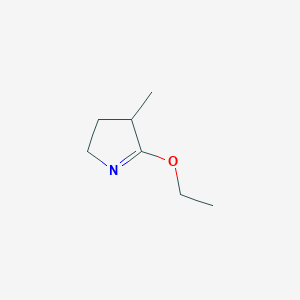
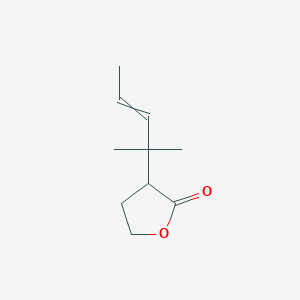
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
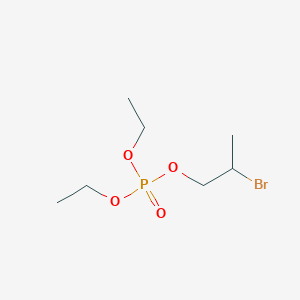

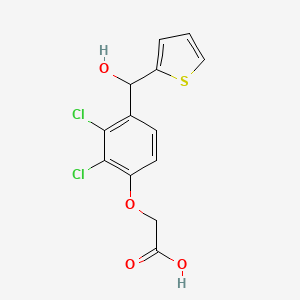

![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
